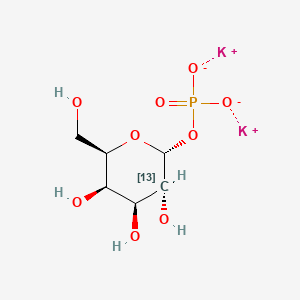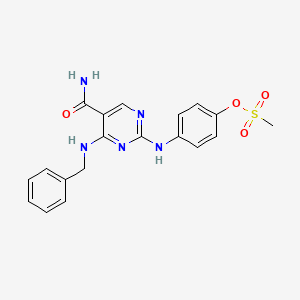
Gluconate-d2 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gluconate-d2 (sodium) is a compound with the chemical formula NaC6H11O7. It is the sodium salt of gluconic acid, which is derived from glucose. This compound is known for its chelating properties and is widely used in various industries due to its non-toxic and biodegradable nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gluconate-d2 (sodium) can be synthesized through the fermentation of glucose by certain microorganisms, such as strains of Aspergillus niger or Pseudomonas . The primary product of this fermentation is gluconic acid, which is then neutralized with sodium hydroxide to form sodium gluconate . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of sodium gluconate involves several steps:
Fermentation: Glucose is fermented by microorganisms to produce gluconic acid.
Neutralization: The gluconic acid is neutralized with sodium hydroxide to form sodium gluconate.
Purification: The solution is filtered and subjected to chemical treatments to achieve the desired purity.
Crystallization: The purified solution is crystallized to obtain sodium gluconate crystals.
Drying and Packaging: The crystals are dried and packaged for distribution
Analyse Chemischer Reaktionen
Types of Reactions
Sodium gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Sodium gluconate can be oxidized using catalysts such as gold nanoparticles supported on hydroxyapatite.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Sodium gluconate can participate in substitution reactions where the sodium ion is replaced by other cations.
Major Products
The major products formed from these reactions include gluconic acid, 2-ketogluconic acid, and glucaric acid .
Wissenschaftliche Forschungsanwendungen
Sodium gluconate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium gluconate involves its ability to chelate metal ions. This chelation process involves the binding of metal ions to the gluconate anion, forming stable complexes that prevent the metal ions from participating in unwanted reactions . This property is particularly useful in preventing the precipitation of metal ions in various industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium gluconate: Used in medical applications to treat calcium deficiencies.
Sodium stibogluconate: Used as an antiprotozoal agent.
Sodium ferric gluconate: Used in the treatment of iron deficiency anemia.
Uniqueness
Sodium gluconate is unique due to its exceptional chelating properties, non-toxic nature, and biodegradability. These characteristics make it a preferred choice in environmentally conscious applications and industries .
Eigenschaften
Molekularformel |
C6H11NaO7 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
sodium;(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i1D2; |
InChI-Schlüssel |
UPMFZISCCZSDND-ZCRZOLOFSA-M |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


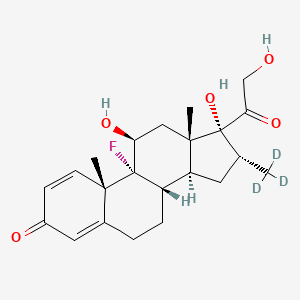
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

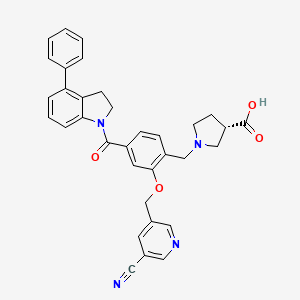
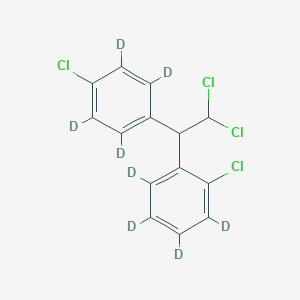
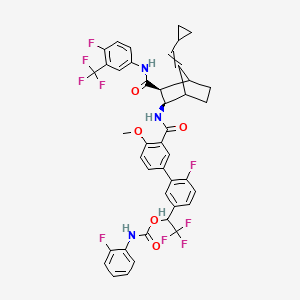

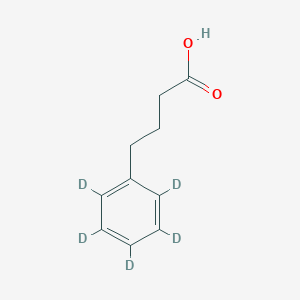
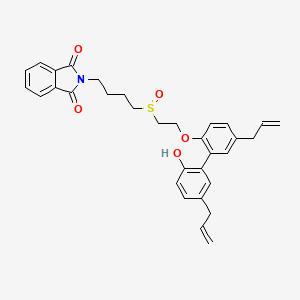

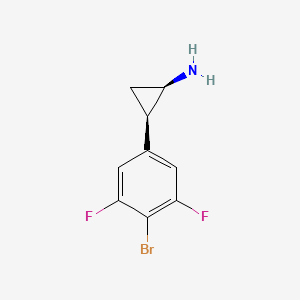
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
